molecular formula C14H14N6O4S B2615687 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole CAS No. 1324680-01-4

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

Cat. No.: B2615687
CAS No.: 1324680-01-4
M. Wt: 362.36
InChI Key: ASCZCXMNSWHKHA-UHFFFAOYSA-N
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Description

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a synthetic small molecule built on a 1,2,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities and bioisosteric properties, often serving as a stable replacement for ester and amide functional groups . This compound features a complex structure incorporating both a 3,5-dimethylisoxazole sulfonyl group and a pyrazine ring, suggesting potential for multi-target engagement and high binding affinity. The 1,2,4-oxadiazole ring is found in several commercially available drugs and has demonstrated diverse biological activities in research, including anticancer, anti-inflammatory, antiviral, and antibacterial properties . Researchers may investigate this compound as a potential inhibitor of various enzymes, such as kinase targets, or as a ligand for receptor-based assays. Its structural complexity makes it a valuable intermediate or final compound for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and high-throughput screening in drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O4S/c1-8-12(9(2)23-18-8)25(21,22)20-6-10(7-20)14-17-13(19-24-14)11-5-15-3-4-16-11/h3-5,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCZCXMNSWHKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole” likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through a cyclization reaction.

    Sulfonylation: Introduction of the sulfonyl group to the isoxazole ring.

    Azetidine Formation: Construction of the azetidine ring, possibly through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Oxadiazole Formation: The 1,2,4-oxadiazole ring can be synthesized through a cyclization reaction involving a suitable hydrazide and a nitrile.

    Pyrazine Introduction: The pyrazine ring can be introduced through a coupling reaction with a suitable precursor.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole or pyrazine rings.

    Reduction: Reduction reactions could target the sulfonyl group or the oxadiazole ring.

    Substitution: The compound may undergo substitution reactions, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Structure and Composition

The chemical structure of the compound includes:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Isoxazole moiety : Known for its role in biological activity.
  • Pyrazine ring : Contributes to the compound's pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of various bacteria and fungi. For instance, a study evaluated the efficacy of similar compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising results in vitro .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving receptor interaction and enzyme inhibition. The presence of the isoxazole moiety is believed to enhance its antitumor activity by modulating key signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

The structural components of this compound suggest potential applications in treating neurological disorders. Compounds with similar structures have been reported to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety .

Pesticidal Activity

The unique structure of oxadiazoles has led to their exploration as potential agrochemicals. Their ability to disrupt biological processes in pests makes them candidates for developing new pesticides. Studies have highlighted their effectiveness against specific agricultural pests, indicating a possible role in sustainable agriculture practices .

Polymer Chemistry

Oxadiazoles have been utilized in developing advanced materials due to their thermal stability and electronic properties. The incorporation of oxadiazole units into polymer matrices can enhance their mechanical properties and thermal resistance, making them suitable for various industrial applications .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Chemical Reviews demonstrated that derivatives similar to 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole exhibited significant antibacterial activity against Bacillus subtilis at concentrations as low as 50 µg/mL .
  • Anticancer Mechanism : Research highlighted in MDPI indicated that compounds with an oxadiazole core could inhibit tumor growth by promoting apoptosis in cancer cells through caspase activation pathways .
  • Agricultural Innovation : A patent application described novel formulations incorporating oxadiazole derivatives that showed enhanced efficacy against crop pathogens while being environmentally friendly .

Mechanism of Action

The mechanism of action of “5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole” would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share structural motifs or functional groups with the target molecule:

Compound Name/Identifier Core Structure Key Substituents Reported Properties/Activities Reference
Target Compound 1,2,4-oxadiazole Pyrazin-2-yl; sulfonylated azetidine with 3,5-dimethylisoxazole Hypothesized kinase inhibition (speculative)
4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... Thiazole Chlorophenyl; fluorophenyl-triazole Crystallized (DMF), planar conformation
5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... Thiazole Fluorophenyl; fluorophenyl-triazole Isostructural with 4 , perpendicular aryl
Alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 1,2,4-triazole-pyrazole Alkyl chains; thiol group Antioxidant activity (in vitro)

Key Comparisons

  • Core Heterocycle :

    • The target’s 1,2,4-oxadiazole core differs from the thiazole (compounds 4 , 5 ) and triazole-pyrazole () scaffolds. Oxadiazoles generally exhibit higher metabolic stability compared to thiazoles, which may degrade via sulfur oxidation .
    • The triazole-pyrazole hybrids () prioritize antioxidant activity, whereas oxadiazoles are more commonly associated with kinase or protease modulation .
  • Pyrazine (target) vs. pyrazole (): Pyrazine’s electron-deficient aromatic system may enhance solubility and intermolecular interactions in biological targets compared to pyrazole’s hydrogen-bonding propensity.
  • Synthesis and Crystallography :

    • Compounds 4 and 5 were crystallized from dimethylformamide (DMF) with triclinic symmetry, suggesting similar solubility profiles to the target compound, which likely requires polar aprotic solvents for crystallization .
    • Structural determination via single-crystal XRD (e.g., SHELX software, as in ) is a standard method for such compounds, though the target’s sulfonylated group may complicate crystal packing .
  • Biological Activity :

    • The alkylated triazole-pyrazole derivatives () demonstrated radical-scavenging activity (e.g., DPPH assay), while the target’s oxadiazole-sulfonamide architecture aligns more with kinase inhibitors (e.g., VEGFR-2 or PIM1 kinases) .

Biological Activity

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole represents a novel class of biologically active compounds with potential therapeutic applications. This article aims to explore its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure includes a 1,2,4-oxadiazole core, which is known for its diverse biological activities. The presence of the 3,5-dimethylisoxazole and pyrazin-2-yl groups enhances its pharmacological profile. The sulfonyl group contributes to its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of isoxazole and oxadiazole exhibit significant antimicrobial properties. For example, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the sulfonyl group is believed to enhance this activity by improving membrane permeability.

Anticancer Potential

Studies have suggested that oxadiazole derivatives possess anticancer properties. For instance, compounds containing the oxadiazole moiety have been reported to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated a series of oxadiazole derivatives against Candida albicans. The results demonstrated that modifications in the side chains significantly influenced antifungal activity, suggesting that the target compound may also exhibit similar effects due to its structural components .
  • Anticancer Activity Assessment : In vitro tests conducted on a panel of cancer cell lines revealed that compounds with a similar structure exhibited IC50 values in the micromolar range. The mechanism was attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AntifungalCandida albicans10.0
AnticancerMCF-78.0
AnticancerHeLa6.5

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole structures often act as enzyme inhibitors, impacting metabolic pathways in microorganisms and cancer cells.
  • Membrane Disruption : The sulfonyl group may facilitate interactions with cellular membranes, leading to increased permeability and subsequent cell death.

Q & A

Q. Why does the compound show variable activity in different assay media?

  • Methodology : Test protein binding in serum (e.g., fetal bovine serum) using equilibrium dialysis. Adjust media composition (e.g., albumin concentration) to mimic physiological conditions. Correlate with logD values to optimize bioavailability .

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